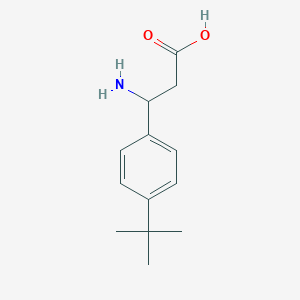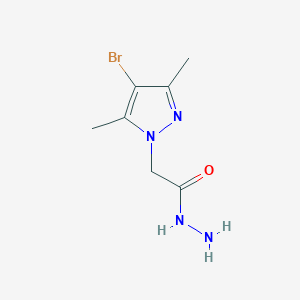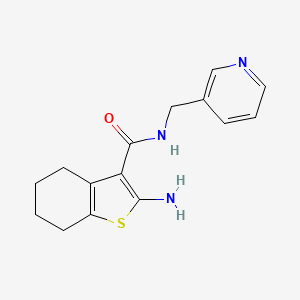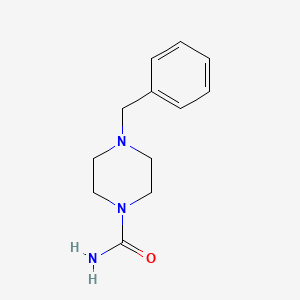
Ester méthylique de Boc-D-phénylalanine
Vue d'ensemble
Description
Boc-D-phenylalanine methyl ester is a derivative of phenylalanine used extensively in peptide synthesis. Its protected form allows for selective reactions in multi-step synthesis processes, particularly in the development of peptides and modified amino acids.
Synthesis Analysis
The synthesis of Boc-D-phenylalanine methyl ester involves several key steps. One approach includes the preparation of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine methyl ester from N-Boc-p-iodo-L-phenylalanine through stannylation and subsequent reactions (Wilbur et al., 1993). Enzymatic resolution and Suzuki-Miyaura coupling reactions have also been employed to produce enantiomerically enriched phenylalanine derivatives, demonstrating the versatility of methods available for synthesizing Boc-D-phenylalanine methyl ester and its analogs (Firooznia et al., 1999).
Molecular Structure Analysis
The molecular structure of Boc-D-phenylalanine methyl ester and its derivatives is crucial for understanding its reactivity and properties. Studies have focused on the synthesis and resolution of Boc-L-methylphenylalanines, highlighting the importance of molecular structure in the synthesis of non-natural amino acids and their pharmaceutical applications (Xiao, 2008).
Chemical Reactions and Properties
Boc-D-phenylalanine methyl ester participates in a variety of chemical reactions, underscoring its versatility in organic synthesis. For instance, its role in the synthesis of radiolabeled phenylalanine derivatives for peptide synthesis illustrates its utility in bioconjugation and radiopharmaceutical applications (Wilbur et al., 1993). Moreover, its involvement in cross-coupling reactions to produce 4-substituted phenylalanine derivatives showcases its reactivity and applicability in creating diverse peptide structures (Firooznia et al., 1999).
Physical Properties Analysis
The physical properties of Boc-D-phenylalanine methyl ester, such as solubility, melting point, and crystal structure, are integral for its handling and application in synthesis. Research on the crystal structure of related dipeptides offers insights into the conformation and interactions of Boc-protected amino acids in solid-state (Nallini et al., 2004).
Chemical Properties Analysis
Understanding the chemical properties of Boc-D-phenylalanine methyl ester is essential for its application in peptide synthesis and modification. Its chemical stability, reactivity with various reagents, and ability to undergo selective deprotection are critical for its utility in complex organic syntheses and the design of novel peptides and peptide-based materials (Crich & Banerjee, 2007).
Applications De Recherche Scientifique
Synthèse de peptides
“Ester méthylique de Boc-D-phénylalanine” est couramment utilisé dans la synthèse de peptides . Le groupe Boc (tert-butyloxycarbonyle) est un groupe protecteur utilisé dans la synthèse de peptides. Il protège le groupe amino de l'acide aminé pendant le processus de synthèse, empêchant ainsi les réactions secondaires indésirables. Après la formation de la chaîne peptidique, le groupe Boc peut être éliminé pour révéler le groupe amino .
Résolution chirale
“this compound” peut être utilisé dans la résolution chirale. L'énantiomère D de la phénylalanine peut être séparé de son énantiomère L en utilisant ce composé. Ceci est important dans la recherche pharmaceutique, car l'activité biologique d'un médicament peut dépendre de sa chiralité .
Chélation des ions ferreux
La recherche suggère que “this compound” pourrait potentiellement être utilisé comme chélateur d'ions ferreux . Cela pourrait avoir des applications dans le traitement de maladies liées à la surcharge en fer, telles que l'hémochromatose, ou dans la prévention des dommages oxydatifs .
Estérification assistée par micro-ondes
“this compound” peut être utilisé dans l'estérification assistée par micro-ondes . Cette méthode est utilisée pour former des composés esters plus rapidement et plus efficacement que les méthodes de chauffage traditionnelles .
Synthèse d'autres composés
“this compound” peut être utilisé comme matière première pour la synthèse d'autres composés . Par exemple, il peut être utilisé pour synthétiser d'autres esters de phénylalanine, qui peuvent avoir diverses applications dans la recherche et l'industrie .
Études biologiques
“this compound” peut être utilisé dans des études biologiques. Par exemple, il peut être utilisé pour étudier la cinétique de la déméthylation de l'aspartame et de l'ester méthylique de L-phénylalanine en solution aqueuse .
Safety and Hazards
The safety data sheet for Boc-D-phenylalanine methyl ester indicates that there is no data available for acute toxicity, irritation and corrosion, sensitisation, and chronic exposure . No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC .
Mécanisme D'action
Target of Action
Boc-D-Phenylalanine methyl ester is a derivative of the amino acid phenylalanine . The primary targets of this compound are likely to be proteins or enzymes that interact with phenylalanine or its derivatives.
Mode of Action
This could involve binding to active sites on enzymes or incorporation into proteins during synthesis .
Propriétés
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSWSVBXRBXPRL-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348472 | |
| Record name | BOC-D-PHENYLALANINE METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77119-84-7 | |
| Record name | BOC-D-PHENYLALANINE METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269839.png)

![5-[(4-Nitrophenoxy)methyl]-2-furoic acid](/img/structure/B1269843.png)


![4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269852.png)


![4-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269865.png)
